Methyl 4-(4-acetylpiperazin-1-yl)benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-acetylpiperazin-1-yl)benzoate typically involves the reaction of 4-(4-acetylpiperazin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-acetylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 4-(4-acetylpiperazin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(4-acetylpiperazin-1-yl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The acetylpiperazine moiety is known to enhance the compound’s ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-methylpiperazin-1-yl)benzoate
- Methyl 4-(4-ethylpiperazin-1-yl)benzoate
- Methyl 4-(4-benzylpiperazin-1-yl)benzoate
Uniqueness
Methyl 4-(4-acetylpiperazin-1-yl)benzoate is unique due to the presence of the acetyl group on the piperazine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications .
Biological Activity
Methyl 4-(4-acetylpiperazin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting research findings, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features an acetylpiperazine moiety, which enhances its ability to penetrate cell membranes and interact with intracellular targets. This structural characteristic is crucial for its biological activity, as it influences the compound's reactivity and binding affinity to various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The acetyl group and piperazine ring play significant roles in modulating these interactions. The compound has been investigated for its potential to inhibit various biological pathways associated with disease processes, particularly in cancer and microbial infections.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against a variety of bacterial strains, showing effective inhibition of growth. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound demonstrated cytotoxic effects in several cancer cell lines, including hematological malignancies and solid tumors. In vitro assays revealed that it could induce apoptosis and inhibit cell proliferation by targeting specific receptor tyrosine kinases involved in cancer progression .
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Methyl 4-(4-methylpiperazin-1-yl)benzoate | Structure | Moderate antimicrobial activity |
Methyl 4-(4-ethylpiperazin-1-yl)benzoate | Structure | Lower anticancer efficacy compared to the acetyl derivative |
Methyl 4-(4-benzylpiperazin-1-yl)benzoate | N/A | Limited studies available |
The presence of the acetyl group in this compound distinguishes it from other derivatives, potentially enhancing its reactivity and biological effects.
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of various piperazine derivatives against cancer cell lines, this compound was found to inhibit cell growth significantly at concentrations as low as 10 µM. The study highlighted its ability to induce apoptosis through caspase activation pathways, making it a candidate for further development as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity. The compound's mechanism was suggested to involve disruption of the bacterial membrane integrity .
Properties
IUPAC Name |
methyl 4-(4-acetylpiperazin-1-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)15-7-9-16(10-8-15)13-5-3-12(4-6-13)14(18)19-2/h3-6H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJAIUARRSECKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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